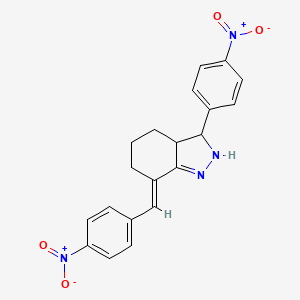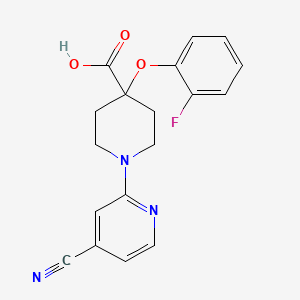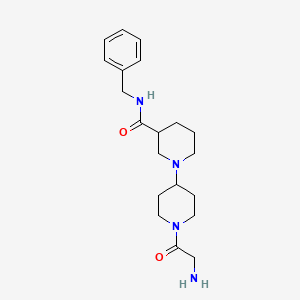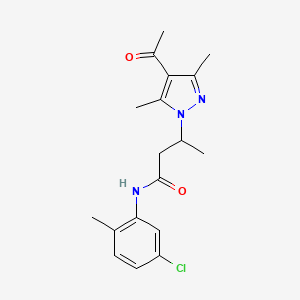![molecular formula C13H20N2O5S2 B5293078 N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5293078.png)
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]-N-methylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has been widely used in scientific research due to its unique properties and mechanism of action. MPSS is a sulfonamide-based compound that has been synthesized using various methods, and it has been extensively studied for its biochemical and physiological effects.
作用機序
MPSS selectively inhibits the proteasome by binding to the active site of the enzyme. This leads to the accumulation of ubiquitinated proteins, which can result in cell death or other cellular responses. The proteasome is involved in the degradation of many cellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. Therefore, the inhibition of the proteasome by MPSS can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
MPSS has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. MPSS has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, MPSS has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
MPSS has several advantages for use in lab experiments. It is a highly selective inhibitor of the proteasome, which allows for the study of specific cellular processes that are regulated by the proteasome. MPSS has also been shown to have low toxicity in vitro, which makes it a useful tool for studying cellular processes without causing significant damage to cells. However, there are also limitations to the use of MPSS in lab experiments. It is a highly potent compound that can have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of MPSS is a complex process that requires specialized equipment and expertise.
将来の方向性
There are many possible future directions for research on MPSS. One area of interest is the development of more selective proteasome inhibitors that can target specific subunits of the enzyme. Another area of interest is the study of the role of the proteasome in various disease states, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the development of new methods for synthesizing MPSS and related compounds could lead to the discovery of novel compounds with unique properties and mechanisms of action. Overall, the study of MPSS and its effects on cellular processes has the potential to lead to new insights into the regulation of cellular processes and the development of new therapies for a wide range of diseases.
合成法
The synthesis of MPSS has been achieved using various methods, including the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a base. Another method involves the reaction of 2-methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline with N-methylmethanesulfonamide in the presence of a Lewis acid catalyst. The synthesis of MPSS is a complex process that requires careful control of the reaction conditions to produce a high yield of the desired product.
科学的研究の応用
MPSS has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool for studying protein degradation pathways, as it can selectively inhibit the proteasome, a key enzyme involved in protein degradation. MPSS has also been used as a chemical probe for studying the role of the proteasome in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
特性
IUPAC Name |
N-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-14(21(3,16)17)12-10-11(6-7-13(12)20-2)22(18,19)15-8-4-5-9-15/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTXVUZIXPYAIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0139397.P001 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![8-methoxy-2-[2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B5293021.png)

![6-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5293043.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B5293045.png)


![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-cyclopropyl-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5293092.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

